molecular formula C10H15N3S B13971857 1-(2-Aminophenyl)-3-propan-2-ylthiourea CAS No. 7465-08-9

1-(2-Aminophenyl)-3-propan-2-ylthiourea

Cat. No.: B13971857
CAS No.: 7465-08-9
M. Wt: 209.31 g/mol
InChI Key: PENXVWYWEJYDQR-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-propan-2-ylthiourea is a thiourea derivative known for its diverse applications in various fields such as medicinal chemistry, biology, and industrial processes. Thiourea compounds are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This unique structure imparts significant chemical reactivity and biological activity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-propan-2-ylthiourea typically involves the reaction of 2-aminophenylamine with isopropyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Aminophenylamine+Isopropyl isothiocyanateThis compound\text{2-Aminophenylamine} + \text{Isopropyl isothiocyanate} \rightarrow \text{this compound} 2-Aminophenylamine+Isopropyl isothiocyanate→this compound

The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product. The crude product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-3-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

1-(2-Aminophenyl)-3-propan-2-ylthiourea has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-propan-2-ylthiourea involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Anti-Intestinal Nematode Activity: The compound interferes with the energy metabolism of nematodes, leading to their paralysis and eventual death.

Comparison with Similar Compounds

1-(2-Aminophenyl)-3-propan-2-ylthiourea can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

7465-08-9

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-aminophenyl)-3-propan-2-ylthiourea

InChI

InChI=1S/C10H15N3S/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14)

InChI Key

PENXVWYWEJYDQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1N

Origin of Product

United States

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